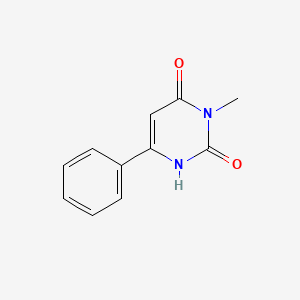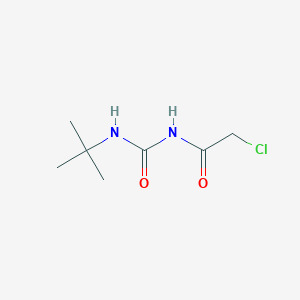![molecular formula C9H8Cl2N2S B1349633 4-氯-2-(氯甲基)-5,6-二甲基噻吩并[2,3-d]嘧啶 CAS No. 88203-19-4](/img/structure/B1349633.png)
4-氯-2-(氯甲基)-5,6-二甲基噻吩并[2,3-d]嘧啶
描述
4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of chloro and methyl groups on the thieno[2,3-d]pyrimidine ring system can influence its chemical reactivity and biological activity.
科学研究应用
药物化学支架
与“4-氯-2-(氯甲基)-5,6-二甲基噻吩并[2,3-d]嘧啶”相似的化合物在药物化学中用作开发有效激酶抑制剂的支架。 这些抑制剂是癌症治疗和治疗过敏性皮炎等炎症性皮肤疾病的有希望的候选药物 .
抗炎剂
相关的嘧啶衍生物已被合成并鉴定为NF-κB和AP-1抑制剂,表明其可能用作抗炎剂 .
抗癌活性
含氯原子的吡咯并[2,3-d]嘧啶衍生物已被设计和合成,并已证明具有体外抗癌活性。 这表明所述化合物也可以用于探索其抗癌特性 .
细胞毒性研究
嘧啶衍生物已显示出对各种癌细胞系的细胞毒活性,这表明“4-氯-2-(氯甲基)-5,6-二甲基噻吩并[2,3-d]嘧啶”可以针对类似的细胞毒作用进行研究 .
作用机制
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown to inhibit cdk2, resulting in significant alterations in cell cycle progression . They interact with CDK2, leading to the inhibition of the enzyme’s activity .
Biochemical Pathways
Compounds that inhibit cdk2 can affect cell cycle progression . By inhibiting CDK2, these compounds can cause cell cycle arrest at the G1/S phase, leading to apoptosis .
Result of Action
Similar compounds have shown to cause cell cycle arrest at the g1/s phase and induce apoptosis within cells . They have also shown cytotoxic activities against various cell lines .
Action Environment
It is generally recommended that such compounds be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
生化分析
Biochemical Properties
4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several key enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind to the Bcl2 anti-apoptotic protein, thereby modulating apoptotic pathways . Additionally, it affects the expression of genes such as P53, BAX, DR4, and DR5, which are crucial in regulating cell death and survival . The interactions of 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine with these biomolecules highlight its potential as a modulator of cellular processes.
Cellular Effects
The effects of 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine on various cell types and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cells, such as MCF7, by causing cell cycle arrest at the G1/S phase . It also influences cell signaling pathways, leading to the up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes . Furthermore, 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine affects cellular metabolism by altering the activity of key metabolic enzymes and pathways, thereby impacting overall cell function and viability.
Molecular Mechanism
At the molecular level, 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit the activity of certain enzymes, such as CDK2, by binding to their active sites . This inhibition leads to alterations in cell cycle progression and induces apoptosis in cancer cells . Additionally, the compound’s interaction with the Bcl2 protein disrupts its anti-apoptotic function, further promoting cell death . These molecular mechanisms underscore the potential of 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent alterations in gene expression . Additionally, the degradation products of 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine may also contribute to its overall biochemical effects.
Dosage Effects in Animal Models
The effects of 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, it may cause toxic or adverse effects, including damage to normal tissues and organs . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to affect the activity of enzymes involved in the metabolism of nucleotides and amino acids . Additionally, it influences metabolic flux and alters the levels of key metabolites, thereby impacting overall cellular metabolism . These interactions with metabolic pathways underscore the compound’s potential as a modulator of cellular function.
Transport and Distribution
The transport and distribution of 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine within cells and tissues are critical for its biochemical effects. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular processes . The distribution of 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine within tissues also influences its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it has been observed to localize in the mitochondria, where it interacts with mitochondrial proteins and influences apoptotic pathways . The subcellular localization of 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine is essential for its precise modulation of cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenes with formamide or formic acid under acidic conditions.
Methylation: Methyl groups can be introduced via alkylation reactions using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography.
Types of Reactions:
Substitution Reactions: The chloro groups in 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols) to form new derivatives.
Oxidation and Reduction: The compound can be subjected to oxidation reactions using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce additional functional groups. Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide (DMF)) at elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst like acetic acid (CH3COOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted derivatives.
Oxidation Products: Introduction of hydroxyl or carbonyl groups.
Reduction Products: Removal of chloro groups to form simpler hydrocarbons.
Chemistry:
Synthesis of Derivatives: Used as a building block for synthesizing various heterocyclic compounds with potential biological activities.
Catalysis: Potential use in catalytic processes due to its unique electronic properties.
Biology and Medicine:
Pharmacological Research: Investigated for its potential as an anti-inflammatory, antibacterial, or antiviral agent due to its structural similarity to other bioactive pyrimidines.
Drug Development: Used in the design and synthesis of novel therapeutic agents targeting specific enzymes or receptors.
Industry:
Material Science:
相似化合物的比较
4-Chloro-2-methylthiopyrimidine: Similar in structure but with a thiomethyl group instead of a chloromethyl group.
2-Chloro-4-(trifluoromethyl)pyrimidine: Contains a trifluoromethyl group, which significantly alters its chemical properties and biological activity.
5,6-Dimethylthieno[2,3-d]pyrimidine: Lacks the chloro and chloromethyl groups, resulting in different reactivity and applications.
Uniqueness: 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine is unique due to the presence of both chloro and chloromethyl groups, which provide distinct reactivity patterns and potential for diverse chemical modifications. This makes it a versatile compound for various synthetic and research applications.
属性
IUPAC Name |
4-chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2S/c1-4-5(2)14-9-7(4)8(11)12-6(3-10)13-9/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVYKBHIJQAUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)CCl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368511 | |
| Record name | 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88203-19-4 | |
| Record name | 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Benzenamine, 4-[(trifluoromethyl)sulfinyl]-](/img/structure/B1349578.png)

![2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349581.png)

![1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1349591.png)
![7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1349597.png)
![Isopropyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1349601.png)

![1-[(3,4-Dimethylphenyl)sulfonyl]piperazine](/img/structure/B1349610.png)

